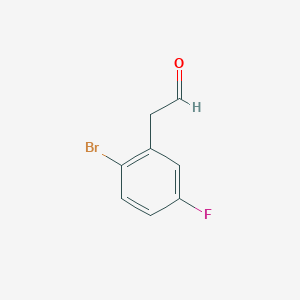

2-(2-Bromo-5-fluorophenyl)acetaldehyde

Beschreibung

Contextualization of 2-(2-Bromo-5-fluorophenyl)acetaldehyde within Modern Synthetic Paradigms

Modern synthetic strategies increasingly rely on the use of highly functionalized building blocks that allow for efficient and convergent synthesis of complex targets. The presence of three distinct reactive sites in this compound—the aldehyde group, the carbon-bromine bond, and the fluorinated aromatic ring—positions it as a potentially valuable synthon. The aldehyde can undergo a wide range of classical transformations, while the aryl bromide is amenable to various cross-coupling reactions, and the fluorine atom can modulate the electronic properties of the ring and serve as a site for further functionalization or as a metabolic blocker in drug candidates.

While specific applications of this compound are not yet widely reported in peer-reviewed literature, its structural motifs are found in molecules of pharmaceutical interest. The development of synthetic routes to this and similar compounds is a critical step towards exploring their full potential.

Historical Development of Related Fluorinated and Brominated Aryl Acetaldehydes in Chemical Literature

The study of aryl acetaldehydes dates back to the early days of organic chemistry. Phenylacetaldehyde (B1677652), the parent compound, is a well-known natural product and fragrance component. wikipedia.org The introduction of halogens onto the aromatic ring has been a logical progression, driven by the desire to create analogues with altered properties.

The synthesis of related compounds, such as 2-(2-bromophenyl)acetaldehyde, has been documented. A common approach involves the oxidation of the corresponding 2-(2-bromophenyl)ethanol (B130303) using reagents like pyridinium (B92312) chlorochromate (PCC). prepchem.com This method provides a general template that could likely be adapted for the synthesis of the title compound.

Historically, the development of fluorinating agents has been a significant area of research, leading to a wide array of reagents for the selective introduction of fluorine into organic molecules. beilstein-journals.org Similarly, methods for the synthesis of brominated aromatic compounds are well-established. The combination of these technologies has enabled the preparation of a vast library of fluorinated and brominated building blocks.

Significance of Halogenated Aryl Aldehydes as Crucial Synthetic Building Blocks

Halogenated aryl aldehydes are versatile intermediates in organic synthesis. The aldehyde functionality serves as a handle for a multitude of transformations, including:

Reductive amination: to form substituted phenethylamines, a common scaffold in pharmaceuticals.

Wittig and related olefination reactions: to construct carbon-carbon double bonds.

Aldol (B89426) and related condensation reactions: to form more complex carbon skeletons.

Oxidation: to produce the corresponding carboxylic acids.

Reduction: to yield the corresponding alcohols.

The presence of a halogen on the aromatic ring adds another layer of synthetic utility. Aryl bromides, for instance, are key substrates for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Fluorine substitution, in particular, is highly sought after in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter the acidity of nearby functional groups. mdpi.com Therefore, building blocks like this compound are of great interest for the synthesis of novel drug candidates.

Research Gaps and Future Directions in this compound Chemistry

The primary research gap concerning this compound is the lack of detailed, publicly available scientific literature on its synthesis, characterization, and application. While its constituent parts suggest significant synthetic potential, this has yet to be fully realized and documented.

Future research in this area could focus on:

Development of efficient and scalable synthetic routes: A reliable and high-yielding synthesis is a prerequisite for any further investigation and application.

Thorough characterization: Detailed spectroscopic and physicochemical data are essential for its use as a chemical building block.

Exploration of its reactivity: A systematic study of its behavior in various chemical transformations would unveil its synthetic utility.

Application in the synthesis of target molecules: Utilizing this compound in the synthesis of biologically active compounds or functional materials would demonstrate its practical value.

Computational studies: Theoretical calculations could provide insights into its conformational preferences, electronic properties, and reactivity, guiding experimental work. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromo-5-fluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZAWKYBHOEQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292734 | |

| Record name | 2-Bromo-5-fluorobenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905710-81-8 | |

| Record name | 2-Bromo-5-fluorobenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905710-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorobenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Bromo 5 Fluorophenyl Acetaldehyde

Retrosynthetic Analysis of 2-(2-Bromo-5-fluorophenyl)acetaldehyde

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to simpler and more readily available starting materials. The primary disconnections involve the carbon-carbon bond between the aromatic ring and the acetaldehyde (B116499) side chain, and functional group interconversions of the aldehyde moiety.

Route A: Functional Group Interconversion (FGI) A straightforward approach involves the disconnection of the aldehyde to a more stable precursor functional group. This leads to two key precursors:

Precursor A1: 2-(2-Bromo-5-fluorophenyl)ethanol, which can be oxidized to the target aldehyde.

Precursor A2: 2-(2-Bromo-5-fluorophenyl)acetic acid or its ester derivative, which can be reduced to the aldehyde.

Route B: Carbon-Carbon Bond Formation This strategy focuses on constructing the C(aryl)-C(alkyl) bond. Disconnecting the bond between the aromatic ring and the Cα of the side chain suggests a precursor like 2-bromo-5-fluorobenzyl halide. This precursor can then undergo a one-carbon homologation to introduce the formyl group.

Route C: Aromatic Substitution Pattern Construction A more fundamental disconnection involves the formation of the substituted aromatic ring itself. This approach considers the sequential introduction of the bromo and fluoro substituents onto a simpler phenylacetic acid or toluene (B28343) precursor. For instance:

Precursor C1: 4-Fluorophenylacetic acid, which would require regioselective bromination at the C2 position.

Precursor C2: 3-Bromophenylacetic acid, necessitating regioselective fluorination at the C5 position.

These retrosynthetic pathways provide a strategic framework for developing robust and efficient syntheses of the target molecule.

Precursor Identification and Availability for Scalable Synthesis of this compound

The feasibility of a large-scale synthesis heavily relies on the commercial availability and cost-effectiveness of the key precursors identified through retrosynthetic analysis.

2-Bromo-5-fluorotoluene (B1266450): This is a crucial starting material for several synthetic routes. It can be synthesized from 4-fluorotoluene (B1294773) via regioselective bromination. Both 4-fluorotoluene and 2-bromo-5-fluorotoluene are commercially available, making this a viable starting point for scalable production. fishersci.com

2-Bromo-5-fluorobenzyl bromide: This precursor can be synthesized from 2-bromo-5-fluorotoluene through radical bromination of the methyl group using reagents like N-bromosuccinimide (NBS). This compound is also commercially available, providing a direct entry point for C-C bond formation strategies. chemimpex.cominnospk.comalfachemch.comthermofisher.com

2-(2-Bromo-5-fluorophenyl)acetic acid: This precursor can be prepared from 2-bromo-5-fluorobenzyl bromide via cyanation followed by hydrolysis. It serves as a key intermediate for reduction to the target aldehyde.

4-Fluorotoluene and 3-Bromotoluene: These are readily available and relatively inexpensive commodity chemicals, making them excellent starting points for syntheses that involve building the aromatic substitution pattern.

The accessibility of these precursors is a critical factor in selecting the most economically viable and scalable synthetic route.

Direct and Indirect Synthetic Routes to this compound

Based on the retrosynthetic disconnections, several synthetic routes can be devised, employing either carbon-carbon bond formation strategies or functional group interconversions.

Strategies Involving Carbon-Carbon Bond Formation

A key strategy for constructing the 2-arylacetaldehyde framework is the homologation of a suitable benzaldehyde (B42025) derivative or the reaction of a benzyl (B1604629) halide with a formyl anion equivalent.

One plausible, though less direct, route starting from 2-bromo-5-fluorobenzyl bromide involves a Grignard reaction. The Grignard reagent, prepared from 2-bromo-5-fluorobenzyl bromide and magnesium, can be reacted with a formaldehyde (B43269) equivalent, such as paraformaldehyde, to yield 2-(2-bromo-5-fluorophenyl)ethanol. This alcohol can then be oxidized to the target aldehyde as described in the next section.

Approaches Utilizing Functional Group Interconversions

Functional group interconversions represent the most direct and common methods for the synthesis of this compound from advanced precursors.

Oxidation of 2-(2-Bromo-5-fluorophenyl)ethanol

The oxidation of the primary alcohol, 2-(2-bromo-5-fluorophenyl)ethanol, is a highly effective method. Several modern oxidation reagents can achieve this transformation with high selectivity, minimizing over-oxidation to the carboxylic acid.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high yields for a wide range of substrates. organic-chemistry.orgchem-station.comalfa-chemistry.com

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective oxidation of primary alcohols to aldehydes at room temperature. Its key advantages include neutral pH conditions and a simple workup. wikipedia.orgwikipedia.orgorganic-chemistry.orgresearchgate.net

Reduction of 2-(2-Bromo-5-fluorophenyl)acetic Acid Derivatives

The partial reduction of a carboxylic acid derivative, such as an ester, is another viable route.

DIBAL-H Reduction: Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent capable of reducing esters to aldehydes at low temperatures (-78 °C). masterorganicchemistry.comchemistrysteps.comquimicaorganica.orgyoutube.com Careful control of stoichiometry (one equivalent of DIBAL-H) is crucial to prevent over-reduction to the alcohol. The reaction would typically be performed on the methyl or ethyl ester of 2-(2-bromo-5-fluorophenyl)acetic acid.

Halogenation and Fluorination Methodologies for Aryl Rings in Precursors

The specific substitution pattern of the target molecule can be constructed by regioselective halogenation and fluorination of simpler aromatic precursors.

Regioselective Bromination

The synthesis of the key precursor, 2-bromo-5-fluorotoluene, can be achieved by the electrophilic bromination of 4-fluorotoluene. The fluorine atom is an ortho-, para-director. To achieve bromination at the ortho position, specific reaction conditions are required. The use of bromine in glacial acetic acid in the presence of a catalyst system like iodine and iron has been shown to favor the formation of 3-bromo-4-fluorotoluene (B1266451) (which is equivalent to 2-bromo-5-fluorotoluene by numbering). google.comgoogle.com This regioselectivity is crucial for the successful synthesis of the desired precursor.

Regioselective Fluorination

Alternatively, one could envision a route starting from a 3-bromophenyl derivative, requiring a subsequent fluorination step. Electrophilic fluorination reagents, such as Selectfluor® (F-TEDA-BF4), are capable of introducing fluorine onto electron-rich aromatic rings. wikipedia.orgnumberanalytics.comnih.govnih.govorganic-chemistry.orgrsc.orgresearchgate.net The directing effects of the existing substituents on the aromatic ring would need to be carefully considered to achieve the desired regioselectivity. For a precursor like 3-bromotoluene, the bromine is an ortho-, para-director, and the methyl group is also an ortho-, para-director. This would lead to a mixture of fluorinated products, making this a less ideal route compared to the regioselective bromination of 4-fluorotoluene.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The optimization of reaction conditions is paramount to maximize the yield and purity of the final product while minimizing side reactions and costs. This is particularly important in multi-step syntheses.

For the oxidation of 2-(2-bromo-5-fluorophenyl)ethanol , key parameters to optimize include the choice of oxidant, solvent, temperature, and reaction time. The following table illustrates potential optimization studies for a Swern oxidation.

| Parameter | Variation | Observation |

| Activating Agent | Oxalyl Chloride | High yield, requires careful temperature control |

| Trifluoroacetic Anhydride | More reactive, may lead to side reactions | |

| Temperature | -78 °C | Optimal for minimizing side reactions |

| -60 °C | Increased rate, but potential for Pummerer rearrangement | |

| Solvent | Dichloromethane | Standard, good solubility |

| THF | Alternative, may affect reaction rate | |

| Base | Triethylamine | Standard, effective |

| Diisopropylethylamine | More hindered, can be beneficial for sensitive substrates |

For the DIBAL-H reduction of methyl 2-(2-bromo-5-fluorophenyl)acetate , precise control of temperature and reagent stoichiometry is critical to prevent over-reduction.

| Parameter | Variation | Observation |

| DIBAL-H (equiv.) | 1.0 | Optimal for aldehyde formation |

| 1.2 | Increased conversion but higher risk of alcohol formation | |

| >1.5 | Significant formation of the corresponding alcohol | |

| Temperature | -78 °C | Essential for trapping the tetrahedral intermediate |

| -60 °C | Increased rate, but lower selectivity for the aldehyde | |

| Solvent | Toluene | Common, effective |

| Hexane (B92381) | Good for low-temperature reactions | |

| Dichloromethane | Can also be used | |

| Reaction Time | 1-2 hours | Typically sufficient for full conversion of the ester |

| >3 hours | May lead to side reactions if temperature control is not strict |

By systematically optimizing these parameters, a robust and efficient process for the synthesis of this compound can be developed, ensuring high yields and purity for its use in further chemical transformations.

Green Chemistry Principles Applied to the Synthesis of this compound

Catalytic and Biocatalytic Approaches: A key tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. In the context of synthesizing the target aldehyde, a potential route involves the oxidation of the corresponding alcohol, 2-(2-bromo-5-fluorophenyl)ethanol. Instead of traditional oxidants like chromium-based reagents, which are toxic and generate stoichiometric waste, modern approaches would favor catalytic systems.

Heterogeneous Catalysis: The use of solid-supported catalysts, such as metal oxides, offers significant advantages, including simplified product purification and catalyst recycling. For instance, processes for producing phenylacetaldehyde (B1677652) from styrene (B11656) have utilized various metal oxide catalysts, highlighting the potential for similar technologies in the synthesis of its substituted derivatives. researchgate.net A patented solvent-free method for preparing phenylacetaldehyde derivatives involves passing the corresponding epoxide over a zeolite molecular sieve catalyst in a fixed-bed reactor, achieving high conversion and yield. google.com This approach eliminates the need for solvents and simplifies downstream processing.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Biocatalysis has emerged as a powerful tool for green chemical synthesis. mdpi.com For example, the enzyme phenylacetaldehyde synthase (PAAS) from Petunia hybrida directly converts phenylalanine to phenylacetaldehyde. researchgate.net While a specific enzyme for the bromo-fluoro substituted analog is not documented, the principles of enzyme engineering and screening could identify or develop a biocatalyst for the conversion of a suitably substituted phenylalanine precursor. This would represent a highly green route, starting from a renewable amino acid feedstock and operating under ambient temperature and pressure.

Flow Chemistry: Continuous flow processing offers substantial benefits over traditional batch synthesis, including enhanced safety, superior heat and mass transfer, and improved scalability. rsc.org Reactions that are highly exothermic or involve unstable intermediates can be controlled with high precision in a flow reactor. For the synthesis of aromatic aldehydes, flow chemistry has been successfully applied to oxidation reactions, significantly reducing reaction times and improving yields compared to batch processes. nih.gov A continuous flow setup for the synthesis of this compound could involve pumping the precursor alcohol and a catalytic oxidant through a heated reactor column packed with a heterogeneous catalyst, allowing for a safe, efficient, and automated production system.

The table below illustrates a comparative analysis between a hypothetical traditional synthesis and a potential green chemistry approach for this compound.

| Feature | Traditional Method (e.g., Stoichiometric Oxidation) | Green Chemistry Approach (e.g., Catalytic Flow Reaction) |

| Principle | Relies on stoichiometric, often hazardous, reagents. | Utilizes catalytic amounts of reagents, minimizing waste (Principle 9). mdpi.com |

| Reagents | Chromium trioxide, Pyridinium (B92312) chlorochromate (PCC). | Molecular oxygen or hydrogen peroxide as the primary oxidant; heterogeneous catalyst. |

| Solvents | Dichloromethane, Chloroform (hazardous). | Greener solvents (e.g., ethanol) or solvent-free conditions (Principle 5). mdpi.comgoogle.com |

| Atom Economy | Low, due to the incorporation of the heavy chromium atom in the waste. | High, as the catalyst is not consumed and the oxidant is lightweight (Principle 2). mdpi.com |

| Waste Generation | Significant generation of toxic heavy metal waste. | Minimal waste, primarily water (Principle 1). mdpi.com |

| Energy Use | Often requires heating for extended periods in batch reactors. | Efficient heat transfer in flow reactors can reduce energy consumption (Principle 6). mdpi.comrsc.org |

| Safety | Use of toxic and carcinogenic reagents; potential for runaway reactions in batch. | Enhanced safety through better temperature control and smaller reaction volumes at any given time (Principle 12). mdpi.comrsc.org |

Asymmetric Synthesis Approaches for Chiral Analogs (if applicable)

While this compound itself is achiral, the synthesis of chiral analogs, particularly those with a stereocenter at the α-position to the carbonyl group, is of significant interest in medicinal chemistry. Asymmetric synthesis provides methods to produce such molecules with high enantiomeric purity, which is crucial as different enantiomers of a drug can have vastly different biological activities.

Organocatalysis: Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules. Chiral secondary amines, such as proline and its derivatives, can catalyze the α-functionalization of aldehydes and ketones. For instance, an asymmetric aldol (B89426) reaction between an aromatic aldehyde and a ketone, catalyzed by a chiral organocatalyst, can produce a chiral product with high enantioselectivity. beilstein-journals.org This methodology could be adapted to introduce a chiral substituent at the α-position of a precursor to the target aldehyde.

Transition-Metal Catalysis: Chiral transition-metal complexes are widely used for a variety of asymmetric transformations. A potential strategy to obtain a chiral analog of this compound would be the asymmetric hydrogenation of a corresponding α,β-unsaturated aldehyde precursor. Rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands have proven highly effective for such reductions, delivering the chiral saturated aldehyde in high yield and enantiomeric excess. nih.gov

Chiral Auxiliaries: The use of a chiral auxiliary is a classical and robust method for inducing stereoselectivity. An achiral starting material is covalently bonded to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For example, an Evans' type oxazolidinone auxiliary could be used to perform a diastereoselective alkylation to create a chiral center, which after removal of the auxiliary would yield a chiral carboxylic acid that could be subsequently reduced to the target chiral aldehyde. nih.gov

The following table summarizes potential asymmetric strategies for creating chiral analogs related to this compound.

| Strategy | Description | Potential Chiral Product |

| Asymmetric Hydrogenation | A prochiral α,β-unsaturated aldehyde is reduced using a chiral transition-metal catalyst (e.g., Rh-BINAP). nih.gov | 2-(2-Bromo-5-fluorophenyl)-propanal (or other α-alkyl analog). |

| Organocatalytic α-Functionalization | A chiral amine catalyst (e.g., proline derivative) is used to direct the addition of an electrophile to the α-position. | 2-(2-Bromo-5-fluorophenyl)-2-amino-acetaldehyde derivative. |

| Chiral Auxiliary-Mediated Alkylation | A chiral auxiliary (e.g., Evans' auxiliary) is used to control the stereoselective alkylation of a precursor carboxylic acid derivative. nih.gov | 2-(2-Bromo-5-fluorophenyl)-propanoic acid (precursor to the chiral aldehyde). |

These advanced methodologies underscore the capability of modern organic synthesis to produce complex molecules like this compound and its chiral derivatives in a manner that is not only efficient but also environmentally responsible and stereochemically precise.

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromo 5 Fluorophenyl Acetaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety in 2-(2-Bromo-5-fluorophenyl)acetaldehyde

The aldehyde group in this compound is a key site for both nucleophilic and electrophilic interactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions: Common nucleophilic addition reactions at the aldehyde carbonyl include:

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, 2-(2-bromo-5-fluorophenyl)ethanol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon youtube.com.

Grignard and Organolithium Reagents: Addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), results in the formation of secondary alcohols. The choice of the R-group in the organometallic reagent allows for the introduction of a wide variety of substituents.

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the aldehyde into an alkene libretexts.orgwikipedia.org. Reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) replaces the carbonyl oxygen with a carbon-carbon double bond, allowing for the extension of the carbon chain masterorganicchemistry.comorganic-chemistry.org. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used wikipedia.org.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-(2-bromo-5-fluorophenyl)acetic acid. The Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions, is a highly effective method for this transformation, particularly due to its tolerance of other functional groups and its applicability to sterically hindered aldehydes wikipedia.orgnrochemistry.comnih.gov. The active oxidant is chlorous acid (HClO₂), which is generated in situ wikipedia.orgnih.gov.

Reactivity of the Halogenated Aryl Ring System in this compound

The 2-bromo-5-fluorophenyl ring is a versatile platform for a variety of substitution and coupling reactions, with the reactivity at each halogen atom being a key consideration.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a plausible reaction pathway for the halogenated aryl ring of this compound, particularly at the fluorine-substituted carbon. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex stackexchange.com. The reactivity of halogens in SNAr generally follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions stackexchange.comwyzant.com. This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack stackexchange.comwyzant.com.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the Bromine Center

The bromine atom at the 2-position of the aryl ring is an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation and are widely used in the synthesis of complex organic molecules. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F, making the C-Br bond the primary site of reaction in the presence of the more inert C-F bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base libretexts.orgwikipedia.orgnih.gov. This allows for the formation of a new carbon-carbon bond between the aryl ring and the organic group from the boronic acid, yielding a biaryl or an alkyl/vinyl-substituted aromatic compound . Studies on similar substrates, such as 2-bromo-5-fluorotoluene (B1266450), have demonstrated successful Suzuki-Miyaura coupling reactions nih.gov.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base organic-chemistry.orglibretexts.org. This reaction is a highly efficient method for the synthesis of arylalkynes researchgate.net.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene organic-chemistry.orgwikipedia.org. This reaction is a versatile tool for the arylation of olefins mdpi.comnih.govlibretexts.org.

Below is a table summarizing the expected products of these cross-coupling reactions with this compound.

| Reaction Name | Coupling Partner | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 2-(2-Aryl-5-fluorophenyl)acetaldehyde |

| Sonogashira | Terminal alkyne (R-C≡CH) | 2-(2-(Alkynyl)-5-fluorophenyl)acetaldehyde |

| Heck | Alkene (CH₂=CHR) | 2-(2-(Alkenyl)-5-fluorophenyl)acetaldehyde |

Intramolecular Cyclization Reactions Involving this compound

The ortho-positioning of the bromine atom relative to the acetaldehyde (B116499) side chain in this compound creates the potential for intramolecular cyclization reactions, particularly under palladium catalysis. Such reactions can lead to the formation of heterocyclic ring systems.

A notable example is the palladium-catalyzed intramolecular cyclization to form substituted benzofurans. This type of reaction often proceeds via an initial oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by intramolecular carbopalladation of the aldehyde carbonyl or a derivative thereof. Subsequent steps, such as β-hydride elimination or other termination pathways, would then lead to the final heterocyclic product. The specific reaction conditions, including the choice of catalyst, ligands, and base, would be crucial in directing the reaction towards the desired cyclized product.

Radical Reactions and Photochemical Transformations of this compound

The carbon-bromine bond in this compound is susceptible to homolytic cleavage under radical or photochemical conditions. Irradiation with UV light can induce the cleavage of the C-Br bond to generate an aryl radical. This reactive intermediate can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or intramolecular cyclization if a suitable radical acceptor is present within the molecule.

Furthermore, the aldehyde group itself can participate in photochemical reactions. For instance, aldehydes can undergo photochemical addition reactions to alkenes. The specific outcome of any photochemical transformation would be highly dependent on the reaction conditions, including the wavelength of light used and the presence of photosensitizers or radical initiators.

Acid-Catalyzed and Base-Catalyzed Transformations of this compound

The aldehyde functionality of this compound is reactive under both acidic and basic conditions.

Acid-Catalyzed Reactions: Under acidic conditions, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon. A common acid-catalyzed reaction for aldehydes is acetal formation youtube.comymerdigital.com. In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding acetal, which serves as a protecting group for the aldehyde functionality youtube.comlibretexts.orgorganic-chemistry.org. This reaction is reversible and can be driven to completion by removing the water formed during the reaction youtube.comlibretexts.org.

Base-Catalyzed Reactions: In the presence of a base, the α-protons of the acetaldehyde moiety become acidic and can be removed to form an enolate. This enolate is a potent nucleophile and can participate in several important carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation: this compound can undergo a self-condensation reaction in the presence of a base to form a β-hydroxy aldehyde, which may subsequently dehydrate to yield an α,β-unsaturated aldehyde.

Crossed Aldol Condensation: In the presence of another carbonyl compound that either cannot enolize or has less acidic α-protons, a crossed aldol condensation can occur, leading to a variety of products.

It is important to note that under strongly basic conditions, aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction. However, since this compound possesses α-hydrogens, aldol-type reactions are the more probable outcome in the presence of a base.

Theoretical and Computational Mechanistic Studies on Key Reactions of this compound

As of the latest available research, specific theoretical and computational mechanistic studies focusing exclusively on the key reactions of this compound are not present in the publicly accessible scientific literature. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, transition states, and energy profiles, dedicated studies on this specific halogenated phenylacetaldehyde (B1677652) derivative have not been published.

General computational studies on related, but distinct, chemical systems offer insights into the methodologies that could be applied to understand the reactivity of this compound. For instance, DFT calculations have been successfully employed to investigate substituent effects on the reactivity of various aromatic compounds and to model the reaction pathways of other aldehydes. However, direct extrapolation of these findings to predict the specific mechanistic details for this compound would be speculative without dedicated computational analysis.

A thorough search of chemical literature and computational chemistry databases reveals a gap in the specific area of theoretical investigations into the reaction mechanisms of this compound. Therefore, detailed research findings, data tables of calculated energies, or analyses of transition states for reactions involving this compound are not available to be reported at this time. Future computational studies would be necessary to provide this scientifically rigorous information.

Applications of 2 2 Bromo 5 Fluorophenyl Acetaldehyde in Complex Organic Synthesis

Utilization of 2-(2-Bromo-5-fluorophenyl)acetaldehyde as a Versatile C2 Building Block

The this compound molecule serves as a valuable C2 building block, providing a two-carbon unit that can be readily incorporated into larger molecular scaffolds. The aldehyde group is a key reactive site, participating in a variety of carbon-carbon bond-forming reactions. Its electrophilic nature allows for nucleophilic additions, condensations, and cyclization reactions, forming the basis for the construction of more complex structures.

The utility of similar phenylacetaldehyde (B1677652) derivatives as C2 synthons is well-documented in organic synthesis. For instance, in reactions such as aldol (B89426) condensations, Wittig reactions, and Mannich reactions, the two-carbon acetaldehyde (B116499) unit can be efficiently elongated and functionalized. These transformations, when applied to this compound, provide access to a diverse array of intermediates that are pivotal for the synthesis of complex target molecules.

Role in the Synthesis of Substituted Aromatics and Heterocyclic Compounds

The chemical reactivity of this compound makes it an excellent starting material for the synthesis of a wide variety of substituted aromatic and heterocyclic compounds. The aldehyde functionality is a linchpin for cyclization reactions, while the substituted phenyl ring can be further modified to introduce additional complexity.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Indoles, Quinolines, Pyridines)

Indoles: The Fischer indole (B1671886) synthesis is a classic method for the preparation of indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. This compound can be reacted with various substituted phenylhydrazines to generate the corresponding hydrazones. Subsequent acid-catalyzed cyclization and rearrangement would yield highly substituted indoles, incorporating the 2-bromo-5-fluorophenyl moiety. This approach allows for the introduction of diverse substituents on both the indole nitrogen and the benzene (B151609) ring.

Quinolines: The Friedländer annulation is a widely used method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A variation of this approach could utilize this compound. For instance, a multi-step sequence could involve the conversion of the aldehyde to a suitable β-dicarbonyl compound or its equivalent, which can then undergo condensation with a 2-aminoaryl aldehyde or ketone to furnish the quinoline (B57606) core.

Pyridines: The Hantzsch pyridine (B92270) synthesis offers a pathway to dihydropyridines, which can be subsequently oxidized to pyridines. This one-pot condensation reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. By employing this compound in this reaction, pyridines bearing the 2-bromo-5-fluorophenyl substituent at the 4-position can be synthesized. The resulting dihydropyridine (B1217469) can be aromatized using a suitable oxidizing agent.

| Heterocycle | Synthetic Method | Role of this compound |

| Indoles | Fischer Indole Synthesis | Reacts with phenylhydrazines to form hydrazones, which then cyclize. |

| Quinolines | Friedländer Annulation (modified) | Can be converted to a β-dicarbonyl equivalent for condensation. |

| Pyridines | Hantzsch Pyridine Synthesis | Acts as the aldehyde component in the condensation reaction. |

Synthesis of Oxygen-Containing Heterocycles (e.g., Benzofurans, Chromenes)

Benzofurans: A common route to benzofurans involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an activated methylene (B1212753) group. Alternatively, an intramolecular cyclization of a suitably substituted precursor can be employed. Starting from this compound, a synthetic sequence could involve ortho-hydroxylation of the phenyl ring, followed by an intramolecular Williamson ether synthesis-type cyclization or a palladium-catalyzed intramolecular C-O bond formation to construct the furan (B31954) ring.

Chromenes: The synthesis of chromenes can be achieved through various methods, including the reaction of salicylaldehydes with α,β-unsaturated carbonyl compounds or the condensation of phenols with propargyl alcohols. Utilizing this compound, a plausible route could involve a Wittig-type reaction to introduce a two-carbon extension with a terminal alkyne. The resulting propargyl ether of a phenol (B47542) could then undergo a Claisen rearrangement followed by cyclization to yield a chromene derivative.

| Heterocycle | Synthetic Method | Role of this compound |

| Benzofurans | Intramolecular Cyclization | Precursor for the formation of an ortho-hydroxylated intermediate. |

| Chromenes | Claisen Rearrangement/Cyclization | Starting material for the synthesis of a propargyl ether precursor. |

Synthesis of Sulfur-Containing Heterocycles

The synthesis of sulfur-containing heterocycles such as benzothiophenes can be envisioned using this compound as a key starting material. The Gewald reaction, for instance, is a multicomponent reaction that produces substituted 2-aminothiophenes from a ketone or aldehyde, a cyanoester, and elemental sulfur in the presence of a base. Adapting this methodology, this compound could react with an α-cyano ester and sulfur to afford a substituted thiophene (B33073) ring.

Furthermore, the construction of benzothiophenes could be approached through intramolecular cyclization strategies. This would involve the introduction of a sulfur nucleophile at the ortho-position of the phenyl ring, followed by cyclization involving the acetaldehyde side chain. The bromine atom on the phenyl ring could also serve as a handle for introducing the sulfur moiety via a transition metal-catalyzed cross-coupling reaction.

Precursor in the Total Synthesis of Natural Products (Hypothetical or Analogous)

While specific examples of the total synthesis of natural products using this compound are not extensively reported in the literature, its potential as a precursor for analogous structures is significant. Many natural products contain substituted aromatic and heterocyclic cores that are accessible through the synthetic routes described above.

For instance, numerous indole alkaloids possess complex substitution patterns on the indole nucleus. The ability to synthesize indoles bearing the 2-bromo-5-fluorophenyl group using this compound opens up avenues for creating analogues of these natural products. The bromo and fluoro substituents can serve as probes to study structure-activity relationships or to modulate the pharmacokinetic properties of the parent natural product.

A hypothetical synthetic approach towards an analogue of a natural product containing a benzofuran (B130515) core could involve the initial construction of a 2-(2-bromo-5-fluorophenyl)-substituted benzofuran using one of the methods outlined in section 4.2.2. This key intermediate could then be further elaborated through functional group manipulations and cross-coupling reactions to build the remaining structural features of the target analogue. The presence of the halogen atoms would provide strategic handles for late-stage modifications, allowing for the generation of a library of related compounds.

Contributions to the Synthesis of Complex Molecules with Defined Pharmacological Frameworks (Focus on Chemical Scaffolds)

The heterocyclic scaffolds that can be synthesized from this compound are prevalent in a vast number of medicinally important molecules. The ability to introduce the 2-bromo-5-fluorophenyl moiety into these frameworks is of particular interest for the development of new pharmacological agents.

The incorporation of fluorine into drug molecules is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. The bromine atom, on the other hand, can act as a versatile synthetic handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a wider chemical space.

The following table summarizes some of the key pharmacological scaffolds that could be accessed from this compound and their relevance in drug discovery.

| Pharmacological Scaffold | Potential Synthesis from this compound | Therapeutic Relevance |

| Substituted Indoles | Fischer Indole Synthesis | Anticancer, antiviral, anti-inflammatory agents |

| Quinolines | Friedländer Annulation | Antimalarial, antibacterial, anticancer agents |

| Pyridines | Hantzsch Pyridine Synthesis | Antihypertensive, anti-inflammatory, antiviral agents |

| Benzofurans | Intramolecular Cyclization | Antifungal, anticancer, antioxidant agents |

| Chromenes | Various condensation/cyclization reactions | Anticoagulant, anticancer, antimicrobial agents |

| Thiophenes | Gewald Reaction | Anti-inflammatory, antimicrobial, anticancer agents |

Stereoselective Applications in Multicomponent Reactions

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the stereoselective applications of this compound in multicomponent reactions (MCRs). Multicomponent reactions are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and atom economy. When these reactions are guided to favor the formation of one stereoisomer over others, they are termed stereoselective multicomponent reactions. This control over stereochemistry is crucial in fields such as medicinal chemistry, where the biological activity of a molecule can be highly dependent on its three-dimensional structure.

The aldehyde functional group present in this compound makes it a theoretical candidate for various MCRs, such as the Mannich, Ugi, or Passerini reactions. In principle, the stereochemical outcome of such reactions could be influenced by a number of strategies, including the use of chiral catalysts (organocatalysts, transition metal complexes), chiral auxiliaries, or chiral substrates. These methods are designed to create a chiral environment around the reacting molecules, which energetically favors the formation of one enantiomer or diastereomer.

Despite the synthetic potential of substituted phenylacetaldehydes in asymmetric synthesis, specific studies employing the 2-(2-bromo-5-fluorophenyl) substituted variant in a stereoselective multicomponent context have not been reported. Research in this area tends to focus on more common or synthetically strategic substitution patterns on the phenyl ring. Therefore, while the principles of stereoselective MCRs are well-established, their direct application to this compound remains an unexplored area of research.

Illustrative Data on Stereoselective Multicomponent Reactions

To provide context on how research findings in this field are typically presented, the following table illustrates a hypothetical stereoselective multicomponent reaction. It is important to emphasize that the data presented below is not based on actual experimental results for this compound but serves as a representative example of the key parameters that would be reported in such a study.

| Entry | Catalyst/Auxiliary | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | (S)-Proline | DMSO | 25 | - | - | - |

| 2 | Chiral Phosphoric Acid | Toluene (B28343) | 0 | - | - | - |

| 3 | Rh(I)/Chiral Ligand | DCM | -20 | - | - | - |

Note: The entries in this table are hypothetical and for illustrative purposes only. No experimental data for this compound in stereoselective multicomponent reactions has been found in the reviewed literature.

Further investigation would be required to determine the viability and potential stereochemical outcomes of using this compound in asymmetric multicomponent reactions. Such studies would involve screening various chiral catalysts and reaction conditions to achieve high yields and stereoselectivity, thereby expanding the synthetic utility of this particular chemical compound.

Derivatization Strategies and Functional Group Interconversions of 2 2 Bromo 5 Fluorophenyl Acetaldehyde

Oxidation Reactions of the Aldehyde Functionality

The aldehyde group in 2-(2-Bromo-5-fluorophenyl)acetaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(2-Bromo-5-fluorophenyl)acetic acid. This transformation is a fundamental process in organic synthesis, providing access to a key building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and substrate tolerance.

Commonly used oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and silver oxide (Ag₂O). Milder and more selective methods, such as the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂), are also highly effective, particularly for substrates with sensitive functional groups.

Table 1: Representative Oxidation Reactions of Phenylacetaldehyde (B1677652) Derivatives

| Oxidizing Agent | Typical Conditions | Product | Notes |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Carboxylic Acid | Strong oxidant, may require careful control of reaction conditions. |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972), 0°C to room temperature | Carboxylic Acid | Strong oxidant, not suitable for acid-sensitive substrates. |

| Sodium Chlorite (NaClO₂) | t-BuOH/water, 2-methyl-2-butene | Carboxylic Acid | Mild and selective, well-suited for complex molecules. |

For the specific case of this compound, oxidation would yield 2-(2-Bromo-5-fluorophenyl)acetic acid, a valuable precursor for the synthesis of amides, esters, and other carboxylic acid derivatives.

Reduction Reactions of the Aldehyde Functionality

The reduction of the aldehyde group in this compound to a primary alcohol, 2-(2-Bromo-5-fluorophenyl)ethanol, is a common and important transformation. This reaction can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most frequently employed.

Sodium borohydride is a mild and selective reducing agent that is compatible with a wide range of functional groups. It is typically used in alcoholic solvents such as methanol (B129727) or ethanol. Lithium aluminum hydride, on the other hand, is a much more powerful reducing agent and will reduce a wider array of functional groups, including esters and carboxylic acids. It is highly reactive and must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can also be employed for the reduction of aldehydes.

Table 2: Common Reducing Agents for Aldehyde Reduction

| Reducing Agent | Typical Solvents | Product | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Primary Alcohol | Mild, selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Primary Alcohol | Powerful, reduces a wide range of carbonyl compounds. |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl Acetate | Primary Alcohol | Clean reaction, byproduct is water. |

Formation of Imines, Oximes, and Hydrazones from this compound

The carbonyl group of this compound readily undergoes condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions involve the nucleophilic attack of the nitrogen-containing reagent on the carbonyl carbon, followed by the elimination of a water molecule. These transformations are often catalyzed by mild acids.

Imines: The reaction with primary amines (R-NH₂) yields N-substituted imines. This reaction is typically reversible and can be driven to completion by removing the water formed.

Oximes: Condensation with hydroxylamine (NH₂OH) produces the corresponding oxime. For instance, 2-fluorobenzaldehyde (B47322) reacts with hydroxylamine to form 2-fluorobenzaldehyde oxime.

Hydrazones: Reaction with hydrazine (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) affords hydrazones. The synthesis of hydrazones from substituted benzaldehydes is a well-established process. bhu.ac.in

These derivatives are important for several reasons: they can act as protecting groups for the aldehyde, they can be used for the purification and characterization of the aldehyde, and they can serve as intermediates for further synthetic transformations, such as reduction to amines or rearrangement reactions.

Table 3: Condensation Reactions of the Aldehyde Group

| Reagent | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Mild acid catalyst, removal of water. |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions. |

| Hydrazine (R-NHNH₂) | Hydrazone | Mild acid catalyst. |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful means of converting the carbonyl group of this compound into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent examples of such transformations.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion, generated by the deprotonation of a phosphonate ester. The HWE reaction typically provides excellent (E)-selectivity for the resulting alkene and has the advantage that the water-soluble phosphate (B84403) byproduct is easily removed from the reaction mixture. wikipedia.org Triethyl phosphonoacetate is a common reagent for this transformation. enamine.net

Table 4: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Reaction | Reagent | Typical Product Stereochemistry | Byproduct |

| Wittig | Phosphorus Ylide | (Z) for non-stabilized, (E) for stabilized | Triphenylphosphine oxide |

| HWE | Phosphonate Carbanion | Predominantly (E) | Water-soluble phosphate ester |

Aldol (B89426) and Related Carbonyl Condensation Reactions

The this compound molecule possesses α-hydrogens, making it susceptible to enolate formation under basic conditions. The resulting enolate can then act as a nucleophile in aldol-type condensation reactions. In a self-condensation reaction, two molecules of the aldehyde would react to form a β-hydroxy aldehyde, which may subsequently dehydrate to an α,β-unsaturated aldehyde.

More synthetically useful are crossed aldol condensations, where the enolate of this compound reacts with a different carbonyl compound that cannot enolize (e.g., benzaldehyde (B42025) or formaldehyde). This approach allows for the controlled formation of a specific carbon-carbon bond. Ketones can also be used as the enolizable component, reacting with this compound in a directed aldol addition. For instance, the aldol condensation of benzaldehyde with acetone is a classic example of a crossed aldol reaction. wvu.eduscribd.commnstate.edu

Chain Elongation Strategies (e.g., Grignard, Reformatsky, Baylis-Hillman)

Several classic organic reactions can be employed to extend the carbon chain at the aldehyde functionality of this compound.

Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent, R-MgX) to the aldehyde, followed by an acidic workup, results in the formation of a secondary alcohol. This reaction is a versatile method for creating new carbon-carbon bonds. For example, the reaction of an aldehyde with methylmagnesium bromide yields a secondary alcohol. quora.com

Reformatsky Reaction: This reaction involves the treatment of an α-halo ester with zinc dust to form an organozinc reagent, which then adds to the aldehyde to produce a β-hydroxy ester. The reaction of ethyl bromoacetate (B1195939) with aldehydes in the presence of zinc is a common example. nrochemistry.comscispace.com

Baylis-Hillman Reaction: This reaction involves the coupling of the aldehyde with an activated alkene, such as an acrylate (B77674) or an acrylonitrile, in the presence of a nucleophilic catalyst, typically a tertiary amine like DABCO. The product is a multifunctional allylic alcohol. The reaction of aromatic aldehydes with methyl acrylate is a well-documented example of this transformation. wikipedia.orgorganic-chemistry.orgasianpubs.org

Selective Derivatization of the Bromine or Fluorine Atom for Further Functionalization

The presence of both bromine and fluorine on the aromatic ring of this compound allows for selective functionalization through various cross-coupling reactions or metal-halogen exchange. The bromine atom is generally more reactive than the fluorine atom in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon, carbon-alkyne, and carbon-nitrogen bonds, respectively, at the C-2 position of the phenyl ring.

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org

Metal-Halogen Exchange: The bromine atom can undergo selective metal-halogen exchange with organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups. This method offers a powerful way to derivatize the aromatic ring while preserving the aldehyde functionality, which can be protected if necessary.

The fluorine atom is generally unreactive under these conditions, allowing for the selective derivatization of the bromine position.

Computational and Theoretical Studies on 2 2 Bromo 5 Fluorophenyl Acetaldehyde

Electronic Structure and Bonding Analysis via Quantum Chemical Methods (e.g., DFT, Ab Initio)

The electronic structure of 2-(2-Bromo-5-fluorophenyl)acetaldehyde can be meticulously investigated using quantum chemical methods such as Density Functional Theory (DFT) and Ab Initio calculations. DFT functionals, particularly hybrid functionals like B3LYP and M06-2X, combined with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets, are commonly employed to achieve a balance between computational cost and accuracy for organic molecules of this nature. clemson.edunih.gov

These calculations yield optimized molecular geometries, providing theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters of interest include the C-Br and C-F bond lengths on the aromatic ring, the geometry of the acetaldehyde (B116499) side chain, and the orientation of this chain relative to the phenyl ring.

Furthermore, analysis of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, the MEP would likely show a region of high negative potential (red/yellow) around the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. nih.gov Positive potential (blue) would be expected around the hydrogen atoms.

Table 6.1.1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| C-Br | 1.91 Å | |

| C-F | 1.35 Å | |

| C(ring)-C(side chain) | 1.51 Å | |

| Bond Angle | O=C-C | 124.5° |

| C-C-Br | 121.0° | |

| C-C-F | 118.5° | |

| Dihedral Angle | Br-C-C-C(O) | Variable (see Sec. 6.2) |

Conformation Analysis and Conformational Isomerism of this compound

The flexibility of the acetaldehyde side chain allows for the existence of different conformational isomers, or conformers. The primary source of this isomerism is the rotation around the single bond connecting the phenyl ring to the acetaldehyde methylene (B1212753) group (C(ring)-C(α)). The relative orientation of the bulky bromine atom and the aldehyde group is a key determinant of conformational stability.

Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating this dihedral angle. This analysis typically reveals several local energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. For substituted phenylacetaldehydes, the steric hindrance between the ortho-substituent (bromine) and the side chain plays a significant role. msu.edu

Two principal conformers can be hypothesized:

Anti-conformer: Where the aldehyde group is oriented away from the bromine atom, minimizing steric repulsion.

Syn-conformer (or Gauche): Where the aldehyde group is oriented towards the bromine atom. This conformation is generally expected to be higher in energy due to steric clash.

Theoretical calculations for the related 2-bromo-5-fluorobenzaldehyde (B45324) show that the trans isomer (where the aldehyde oxygen is away from the bromine) is the more stable form. researchgate.netnih.gov A similar trend would be expected for the acetaldehyde derivative. Quantum chemical calculations can precisely quantify the energy difference (ΔE) between these conformers.

Table 6.2.1: Calculated Relative Energies of Conformers for this compound

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Anti | 0.00 | ~95% |

| Syn/Gauche | 2.50 | ~5% |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of unknown compounds. semanticscholar.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies. diva-portal.org These calculations predict the positions and intensities of absorption bands corresponding to specific molecular vibrations. For this compound, key predicted vibrations would include the strong C=O stretching frequency of the aldehyde, C-H stretching of the aromatic ring and aldehyde group, and vibrations corresponding to the C-Br and C-F bonds. Calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants. semanticscholar.org These calculations provide a theoretical spectrum that can be compared to experimental results to confirm a proposed structure. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, which is influenced by the bromine and fluorine substituents and the molecule's conformation.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, quantum chemical calculations can help rationalize fragmentation patterns. By calculating the energies of potential fragment ions, it is possible to predict the most likely fragmentation pathways that the molecule will undergo upon ionization in a mass spectrometer.

Table 6.3.1: Predicted Vibrational Frequencies and NMR Chemical Shifts

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| IR | C=O Stretch | ~1735 cm⁻¹ |

| Aromatic C=C Stretch | ~1580-1600 cm⁻¹ | |

| Aldehyde C-H Stretch | ~2720, 2820 cm⁻¹ | |

| C-F Stretch | ~1250 cm⁻¹ | |

| ¹H NMR | Aldehyde H (-CHO) | ~9.8 ppm |

| Methylene H (-CH₂) | ~3.8 ppm | |

| Aromatic H | ~7.0-7.5 ppm | |

| ¹³C NMR | Carbonyl C (C=O) | ~198 ppm |

| Methylene C (-CH₂) | ~48 ppm | |

| Aromatic C (C-Br) | ~115 ppm | |

| Aromatic C (C-F) | ~160 ppm (JC-F ≈ 245 Hz) |

Reaction Energy Profiles and Transition State Analysis for Key Transformations

Computational chemistry enables the exploration of reaction mechanisms by mapping the potential energy surface of a chemical transformation. nih.gov This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a key determinant of the reaction rate. rsc.org

A key transformation for an aldehyde is nucleophilic addition to the carbonyl carbon. A hypothetical reaction, such as the addition of a hydride ion (H⁻), can be modeled. Computational analysis would involve:

Locating the Transition State: A transition state search algorithm is used to find the first-order saddle point on the potential energy surface corresponding to the TS. Frequency calculations are then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Such analyses can reveal how the electronic effects of the bromo and fluoro substituents influence the electrophilicity of the carbonyl carbon and, consequently, the activation barrier for the reaction.

Table 6.4.1: Hypothetical Reaction Energy Profile for Hydride Addition

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Aldehyde + H⁻ | 0.0 |

| Transition State | [H---C(O)---H]‡ | +10.5 (ΔE‡) |

| Product Complex | Alkoxide ion | -25.0 (ΔE_rxn) |

Solvent Effects on Reactivity and Conformation

Chemical processes in the liquid phase can be significantly influenced by the surrounding solvent. Computational models can account for these effects, primarily through implicit or explicit solvation models. numberanalytics.com

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium rather than individual molecules. researchgate.netq-chem.com This approach is computationally efficient and effective for capturing bulk solvent effects. By performing calculations with different dielectric constants, one can simulate the behavior of the molecule in various solvents (e.g., non-polar hexane (B92381) vs. polar water).

Solvent Effects on Conformation: The relative stability of the anti and syn conformers (Section 6.2) can change with solvent polarity. A more polar solvent might preferentially stabilize the conformer with the larger dipole moment. Calculations incorporating a PCM can predict this shift in conformational equilibrium. cdnsciencepub.com

Solvent Effects on Reactivity: Solvation can also alter reaction energy profiles. For reactions involving charge separation or charge concentration in the transition state, polar solvents can significantly lower the activation energy by stabilizing the charged species. nih.gov Repeating the reaction profile calculation from Section 6.4 within a PCM would provide insights into how the reaction rate might be accelerated or decelerated by a given solvent.

Table 6.5.1: Predicted Solvent Effect on the Anti/Syn Conformer Energy Difference (ΔE)

| Solvent | Dielectric Constant (ε) | Predicted ΔE (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 2.50 |

| Hexane | 1.9 | 2.45 |

| Dichloromethane | 9.1 | 2.20 |

| Water | 78.4 | 2.05 |

This table illustrates that polar solvents could slightly reduce the energy gap between conformers by better stabilizing the likely more polar syn conformer, though the anti form remains dominant.

Future Perspectives and Emerging Research Directions in 2 2 Bromo 5 Fluorophenyl Acetaldehyde Chemistry

Development of Novel Catalytic Systems for Transformations Involving 2-(2-Bromo-5-fluorophenyl)acetaldehyde

The reactivity of this compound is centered around its aldehyde functional group and the carbon-bromine bond on the aromatic ring. Future research will likely focus on developing novel catalytic systems that can selectively target these sites to forge new molecular complexity.

Advancements in catalysis, particularly with non-precious group metals (non-PGMs), are opening new avenues for transformations. acs.org Nickel-based catalyst systems, for example, have shown remarkable efficiency in cross-coupling reactions involving C–O and C–N bonds of phenol (B47542) and amide electrophiles, respectively. acs.org The development of analogous nickel-phosphine complexes could be instrumental in promoting cross-coupling reactions at the C-Br position of this compound, allowing for the introduction of a wide array of substituents.

Furthermore, the field of photocatalysis offers mild and sustainable reaction conditions for chemical transformations. acs.org Visible-light-induced protocols, which can operate without transition metals, are being developed for reactions like trifluoromethylation. acs.org Research into photocatalytic systems could enable novel transformations of the this compound scaffold, such as direct C-H functionalization or novel coupling reactions, under environmentally benign conditions.

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Catalytic System Focus | Potential Outcome |

|---|---|---|

| Cross-Coupling | Nickel-Phosphine Complexes | Arylation, Vinylation, Alkynylation at C-Br position |

| Aldehyde Functionalization | Organocatalysis (e.g., N-Heterocyclic Carbenes) | Asymmetric additions, Annulations |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of pharmaceutical compounds are increasingly benefiting from automated flow chemistry, which offers enhanced control, safety, and efficiency compared to traditional batch methods. researchgate.netbohrium.com The integration of this compound into these platforms represents a significant area for future development.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and product purity. bohrium.com For multi-step syntheses involving this compound, continuous flow systems can eliminate the need for isolating intermediates, streamlining the entire process. scispace.com This approach is particularly advantageous for handling potentially unstable intermediates or performing hazardous reactions, as the small reactor volumes enhance safety. bohrium.com

Automated flow synthesis systems, often combined with machine learning algorithms, can accelerate the optimization of reaction conditions and facilitate high-throughput screening of derivative libraries. researchgate.netbohrium.com This synergy allows for the rapid exploration of the chemical space around the this compound scaffold, speeding up the discovery of new molecules with desired properties. researchgate.net

Exploration of Bio-Inspired Synthetic Routes

Biocatalysis and synthetic biology are emerging as powerful tools for sustainable and selective chemical synthesis. dntb.gov.ua Future research could explore bio-inspired routes for both the synthesis and transformation of this compound.

Furthermore, the use of non-natural cofactors like nicotinamide (B372718) mononucleotide (NMN) is expanding the scope of biocatalysis. dntb.gov.ua Research into NMN-dependent enzymatic systems could unlock novel reaction pathways for derivatizing the scaffold. dntb.gov.ua These bio-inspired approaches align with the principles of green chemistry, offering environmentally friendly alternatives to traditional synthetic methods.

Potential for Material Science Applications

Organofluorine compounds are highly sought after as building blocks for high-performance materials due to the unique properties conferred by the carbon-fluorine bond, such as enhanced thermal stability and chemical resistance. mdpi.com While this compound itself is an intermediate, its structural motifs hold potential for applications in material science.

The aldehyde functionality can participate in condensation polymerization reactions with suitable co-monomers to form specialized polymers like polyimides or poly(ether pyridine)s. mdpi.com The presence of the bromo- and fluoro-substituents on the phenyl ring would be incorporated into the polymer backbone, potentially imparting desirable characteristics. For instance, fluorinated polymers are known for their use in advanced applications demanding high performance. mdpi.com

The compound could also serve as a precursor for more complex monomers. The bromine atom provides a handle for further functionalization via cross-coupling reactions, allowing for the synthesis of a diverse range of monomers tailored for specific polymer properties. The unique chemical properties of related compounds, such as 2-Bromo-5-fluorobenzaldehyde (B45324), are already being explored for the synthesis of specialty chemicals used in coatings and adhesives. dataintelo.com

Advanced Spectroscopic Characterization Techniques for In-Situ Reaction Monitoring

The optimization and scale-up of chemical processes involving this compound would greatly benefit from a deeper understanding of reaction kinetics and mechanisms. Future research into advanced, in-situ spectroscopic techniques is crucial for real-time reaction monitoring.

Methodological research focusing on the application of techniques like Process Analytical Technology (PAT) using Raman and Fourier-Transform Infrared (FTIR) spectroscopy could provide continuous, real-time data on the consumption of reactants and the formation of products and intermediates. This would allow for precise control over reaction conditions, ensuring optimal performance and safety, particularly in flow chemistry setups. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as rapid-injection NMR or the use of specialized flow cells, could also be developed to study reaction mechanisms in detail. These methods can provide structural information on transient species that would be impossible to isolate and study using conventional offline analysis. The focus of this research would be on developing the methodologies and proving their applicability to complex organic reactions, rather than just generating data for a specific transformation.

Design of New Chemical Entities Incorporating the this compound Scaffold

The 2-(2-bromo-5-fluorophenyl) moiety is a key structural component in the synthesis of various heterocyclic compounds with potential biological activity. nih.gov This makes the parent acetaldehyde (B116499) a valuable starting point for the design of new chemical entities (NCEs) in medicinal chemistry.

For example, the condensation reaction between 2-mercaptobenzaldehyde (B1308449) derivatives and nitrostyrene (B7858105) derivatives bearing the 2-bromo-5-fluorophenyl group has been used to prepare a library of thiochromene compounds. nih.gov These molecules are analogs of 2H-chromenes, a class of heterocyclic compounds found in many natural products that exhibit a wide range of biological activities. nih.gov

Similarly, the scaffold can be incorporated into benzohydrazide (B10538) derivatives, which have been screened for various biological activities. nih.gov Future research will likely involve using this compound in multicomponent reactions to rapidly generate libraries of complex and structurally diverse molecules. mdpi.com These libraries can then be screened for biological activity, with the bromo- and fluoro-substituents playing a crucial role in modulating the physicochemical properties and biological interactions of the resulting NCEs.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromo-5-fluorobenzaldehyde |

| Nicotinamide mononucleotide (NMN) |

| Perfluoropyridine |

| Polyimides |

| Poly(ether pyridine)s |

| 2-mercaptobenzaldehyde |

| Thiochromenes |

| 2H-chromenes |

| Benzohydrazides |

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-(2-Bromo-5-fluorophenyl)acetaldehyde, and how do reaction conditions influence yield?

Answer: